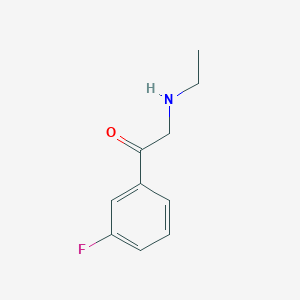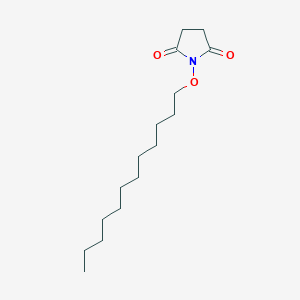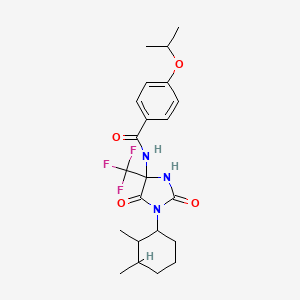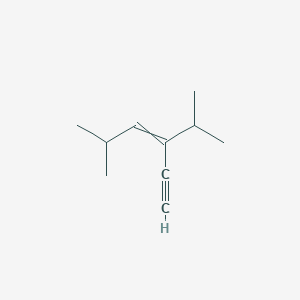![molecular formula C10H15FN2O4S B12616080 acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide CAS No. 921195-64-4](/img/structure/B12616080.png)
acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide is a compound that combines the properties of acetic acid, a simple carboxylic acid, with a fluorinated aromatic amine and a methanesulfonamide group. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide typically involves multiple steps. One common route starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group. The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity. The methanesulfonamide group can participate in various chemical interactions, contributing to the compound’s overall activity. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide
- Acetic acid;N-[4-(aminomethyl)-2-chlorophenyl]methanesulfonamide
- Acetic acid;N-[4-(aminomethyl)-2-bromophenyl]methanesulfonamide
Uniqueness
Compared to similar compounds, acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide stands out due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, including its reactivity, stability, and binding affinity. This makes it a valuable compound for various applications, particularly in drug development and chemical research.
Propriétés
Numéro CAS |
921195-64-4 |
|---|---|
Formule moléculaire |
C10H15FN2O4S |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S.C2H4O2/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9;1-2(3)4/h2-4,11H,5,10H2,1H3;1H3,(H,3,4) |
Clé InChI |
QBDVLFRBABLMOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CS(=O)(=O)NC1=C(C=C(C=C1)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)

![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

